Ethyl 2-hydroxy-4-(pyridin-4-yl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 2-hydroxy-4-(pyridin-4-yl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex heterocyclic compound that combines several functional groups, including a pyridine ring, a benzimidazole moiety, and an ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxy-4-(pyridin-4-yl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzimidazole and a pyridine derivative, the reaction can proceed through a series of condensation and cyclization steps, often catalyzed by acids or bases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-4-(pyridin-4-yl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyridine or benzimidazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
Ethyl 2-hydroxy-4-(pyridin-4-yl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-hydroxy-4-(pyridin-4-yl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring structure.
Benzimidazole Derivatives: Compounds such as omeprazole and albendazole contain the benzimidazole moiety.
Uniqueness
Ethyl 2-hydroxy-4-(pyridin-4-yl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
Ethyl 2-hydroxy-4-(pyridin-4-yl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This indicates that it contains multiple functional groups that may contribute to its biological activities. The presence of the pyridine moiety is particularly noteworthy as it often enhances the pharmacological properties of similar compounds.
Research has identified several mechanisms through which this compound exerts its biological effects:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, such as carbonic anhydrases, which are crucial for various physiological processes including acid-base balance and fluid secretion. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema .
- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating inflammatory diseases. In particular, it may inhibit the production of pro-inflammatory cytokines .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Activity | Target/Effect | Reference |
---|---|---|
Enzyme Inhibition | Carbonic Anhydrase II | |
Antimicrobial | Staphylococcus aureus, E. coli | |
Anti-inflammatory | Cytokine modulation | |
Anticancer | Cell cycle regulation |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives of this compound against clinical strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 125 to 250 µg/mL for effective strains . This suggests that modifications to the structure can enhance potency.
- Inhibition Studies : Another research effort focused on the inhibition of carbonic anhydrase by similar dihydropyrimidine derivatives, revealing IC50 values in the nanomolar range, highlighting their potential as therapeutic agents for conditions requiring enzyme modulation .
- Anti-inflammatory Effects : In vivo studies demonstrated that administration of related compounds resulted in significant reductions in markers of inflammation in animal models, suggesting a beneficial role in chronic inflammatory conditions .
Properties
Molecular Formula |
C18H16N4O3 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
ethyl 2-oxo-4-pyridin-4-yl-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C18H16N4O3/c1-2-25-17(24)14-15(11-7-9-19-10-8-11)22-13-6-4-3-5-12(13)20-18(22)21-16(14)23/h3-10,14-15H,2H2,1H3,(H,20,21,23) |
InChI Key |
ZZQSXLPBQCENGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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